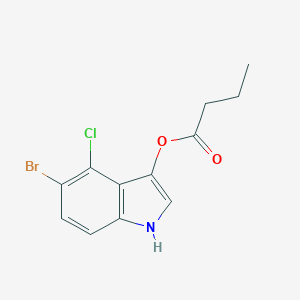

5-Bromo-4-chloro-3-indolyl butyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClNO2/c1-2-3-10(16)17-9-6-15-8-5-4-7(13)12(14)11(8)9/h4-6,15H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTKOBRRRRODGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350895 | |

| Record name | 5-Bromo-4-chloro-3-indolyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129541-43-1 | |

| Record name | 5-Bromo-4-chloro-3-indolyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-chloro-(1H-indol-3-yl) butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-3-indolyl butyrate: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indolyl butyrate, often referred to as X-butyrate, is a chromogenic substrate primarily utilized for the detection of esterase activity.[1][2] Its unique molecular structure allows for a distinct colorimetric reaction upon enzymatic cleavage, making it an invaluable tool in various scientific disciplines, from diagnostic microbiology to drug discovery.[3] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development.

The core utility of this compound lies in its ability to act as a substrate for carboxylesterases, enzymes that hydrolyze ester bonds.[2][4] Upon hydrolysis by an esterase, this compound releases a 5-bromo-4-chloro-3-indoxyl intermediate. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form a water-insoluble, intensely colored blue-green precipitate.[1] This distinct color change provides a clear and localized indicator of enzymatic activity.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₁BrClNO₂ | [5] |

| Molecular Weight | 316.58 g/mol | [5] |

| CAS Number | 129541-43-1 | [5] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 90-94 °C | [3] |

| Solubility | Soluble in acetone (50 mg/mL) | [6] |

| Storage Temperature | -20°C | [6] |

| Purity | ≥99% | [6] |

Enzymatic Reaction and Visualization

The detection of esterase activity using this compound is based on a two-step reaction. First, the esterase catalyzes the hydrolysis of the butyrate ester bond. The resulting indoxyl derivative then dimerizes and oxidizes to form the final colored product.

Experimental Protocols

The application of this compound spans both qualitative and, with adaptation, quantitative assays. Below are detailed methodologies for its use.

Qualitative Detection of Esterase Activity: The Butyrate Disk Test

This protocol is widely used in clinical microbiology for the presumptive identification of Moraxella catarrhalis, an organism that produces butyrate esterase.

Objective: To rapidly detect the presence of butyrate esterase activity in a pure bacterial culture.

Materials:

-

Butyrate disks (impregnated with this compound)

-

Microscope slide

-

Deionized water

-

Wooden applicator stick

-

18-24 hour pure bacterial culture

Procedure:

-

Place a butyrate disk on a clean microscope slide.

-

Add one drop of deionized water to the disk, ensuring a slight excess of water remains.

-

Using a wooden applicator stick, pick several colonies of the test organism from a pure culture and smear them onto the surface of the disk.

-

Incubate the slide at room temperature for up to 5 minutes.

-

Observe for a color change.

Interpretation of Results:

-

Positive Result: The development of a blue to blue-violet color within the 5-minute incubation period indicates the presence of butyrate esterase activity.

-

Negative Result: No color change indicates the absence of the enzyme.

Note: Incubation times longer than 5 minutes may lead to false-positive results.

Quantitative Spectrophotometric Assay for Esterase Activity (Adapted)

While direct quantitative protocols for this compound are not as common as for other substrates like p-nitrophenyl esters, a quantitative assay can be developed by measuring the formation of the insoluble indigo dye over time. This requires solubilizing the product for measurement.

Objective: To quantify esterase activity in a sample by measuring the rate of formation of the colored product.

Materials:

-

This compound stock solution (e.g., 20 mg/mL in dimethylformamide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Esterase-containing sample (e.g., cell lysate, purified enzyme)

-

Quenching and solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a suitable detergent)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration.

-

In a microplate well or cuvette, add the assay buffer and the esterase-containing sample.

-

Initiate the reaction by adding the this compound working solution.

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.

-

Stop the reaction at various time points by adding the quenching and solubilization solution. This step is crucial to halt enzymatic activity and dissolve the colored precipitate.

-

Measure the absorbance of the solubilized product at a wavelength corresponding to the peak absorbance of the indigo dye (approximately 615 nm).

-

Create a standard curve using a known concentration of the purified indigo dye to convert absorbance units to the amount of product formed.

-

Calculate the enzyme activity as the rate of product formation over time (e.g., µmol of product/minute/mg of protein).

Applications in Research and Drug Development

The utility of this compound extends beyond microbial identification into broader research and pharmaceutical development.

Enzyme Assays and Kinetics: This substrate is a valuable tool for studying the kinetics and mechanisms of esterases and other hydrolases.[3] Its distinct color change allows for the straightforward detection of enzymatic activity in various biochemical assays.

Drug Discovery and Screening: In the search for new therapeutic agents, this compound can be employed in high-throughput screening assays to identify inhibitors or activators of specific esterases.[3] This is particularly relevant in the development of drugs targeting diseases where esterase activity is implicated.

Cell Biology and Genetic Studies: Researchers can use this compound to investigate cellular processes and gene expression.[3] For instance, it can be used to monitor the activity of esterases involved in specific signaling pathways, helping to elucidate the roles of certain genes in disease.

Butyrate Signaling Pathways and the Role of Esterases

Butyrate, the product of the enzymatic hydrolysis of this compound, is a short-chain fatty acid with significant biological activity. It is a well-known histone deacetylase (HDAC) inhibitor and can modulate gene expression, leading to anti-inflammatory effects and the regulation of cell proliferation and apoptosis.[7][8][9] Esterases play a crucial role in metabolizing butyrate-containing compounds, thereby influencing the local concentration of this important signaling molecule.

The diagram illustrates how esterases can release butyrate from its esterified form. Once inside the cell, butyrate can inhibit HDACs, leading to the hyperacetylation of histones. This, in turn, alters gene expression, resulting in various cellular effects such as reduced inflammation and cell cycle arrest. The use of this compound allows for the measurement of esterase activity that can contribute to these butyrate-mediated signaling events.

Conclusion

This compound is a versatile and powerful tool for the detection and measurement of esterase activity. Its well-defined chemical properties and the distinct colorimetric signal produced upon enzymatic cleavage make it suitable for a wide range of applications, from routine diagnostic tests to sophisticated drug discovery screens. For researchers and professionals in the life sciences, a comprehensive understanding of this compound's characteristics and methodologies is essential for leveraging its full potential in advancing scientific knowledge and developing novel therapeutics.

References

- 1. Glycosynth - this compound [glycosynth.co.uk]

- 2. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromo-4-chloro-3-indoxyl butyrate [gbiosciences.com]

- 5. Glycosynth - Esterase activity [glycosynth.co.uk]

- 6. This compound = 99 129541-43-1 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. The epigenetic effects of butyrate: potential therapeutic implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of Action of 5-Bromo-4-chloro-3-indolyl butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-3-indolyl butyrate (commonly referred to as X-Butyrate) is a synthetic chromogenic substrate meticulously designed for the sensitive detection of esterase activity. Its core principle of action lies in its enzymatic hydrolysis by carboxylesterases, which liberates a halogenated indolyl moiety. This intermediate product subsequently undergoes oxidative dimerization to form a vibrant, insoluble blue precipitate. This distinct colorimetric signal provides a qualitative and semi-quantitative indication of esterase presence and activity. This technical guide delves into the fundamental mechanism of X-Butyrate, its applications, and the available data on its use. While specific enzyme kinetic parameters are not widely published, this guide provides a foundational understanding for its application in research and development.

Core Principle of Action: Enzymatic Hydrolysis and Chromogenic Reaction

The utility of this compound as a reporter molecule is centered on a two-step reaction mechanism initiated by enzymatic cleavage. This process is a hallmark of various indolyl-based chromogenic substrates used in molecular biology and microbiology.[1]

Step 1: Enzymatic Hydrolysis

The process is initiated when an esterase, specifically a carboxylesterase (EC 3.1.1.1), recognizes and binds to the butyrate ester linkage of the X-Butyrate molecule. The enzyme catalyzes the hydrolysis of this ester bond, breaking it apart. This enzymatic action releases the butyrate group and the core chromogenic precursor: 5-bromo-4-chloro-3-indoxyl.[2][3] This initial product is colorless and soluble.

Step 2: Oxidative Dimerization and Precipitation

The liberated 5-bromo-4-chloro-3-indoxyl is an unstable intermediate. In the presence of molecular oxygen, it undergoes a spontaneous oxidation reaction. This oxidation facilitates the dimerization of two 5-bromo-4-chloro-3-indoxyl molecules. The resulting dimer, 5,5'-dibromo-4,4'-dichloro-indigo, is a highly conjugated molecule that is intensely blue and, crucially, insoluble in aqueous solutions.[2][4] This insoluble blue precipitate accumulates at the site of enzymatic activity, providing a distinct and localized visual signal.

The overall reaction can be summarized as follows:

2 (this compound) + O₂ ---(Esterase)--> 5,5'-Dibromo-4,4'-dichloro-indigo (Blue Precipitate) + 2 Butyric Acid

This principle of forming a colored precipitate upon enzymatic action makes X-Butyrate a valuable tool in various detection assays.[1][5]

Data Presentation

Quantitative data regarding the specific enzyme kinetics (such as Km and Vmax) of various esterases with this compound as a substrate are not extensively available in peer-reviewed literature. Similarly, detailed studies on the optimal pH and temperature for the hydrolysis of X-Butyrate by specific enzymes are not readily found. However, general characteristics of esterase assays can provide a starting point for optimization. Most esterase assays are performed under neutral to slightly alkaline conditions (pH 7.0-8.0) and at temperatures ranging from 25°C to 37°C.[6][7]

For comparative purposes, the table below summarizes the general properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₁BrClNO₂ | [5] |

| Molecular Weight | 316.58 g/mol | |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in acetone (50 mg/mL) | |

| Storage Temperature | -20°C |

Experimental Protocols

While a specific, universally adopted protocol for a quantitative assay using this compound is not detailed in the available literature, a general methodology can be inferred from its use in microbiological and biochemical contexts. The following are generalized protocols for qualitative detection.

Qualitative Detection of Esterase Activity in Bacterial Colonies

This method is frequently employed for the presumptive identification of microorganisms that produce butyrate esterase, such as Moraxella catarrhalis.[8]

Materials:

-

This compound

-

Dimethylformamide (DMF) or acetone for stock solution preparation

-

Sterile filter paper discs

-

Petri dish

-

Sterile water or buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)

-

Bacterial colonies grown on an appropriate agar medium

Procedure:

-

Preparation of X-Butyrate Solution: Prepare a stock solution of X-Butyrate (e.g., 20 mg/mL) in DMF or acetone. This solution should be stored protected from light at -20°C.

-

Impregnation of Discs: Aseptically place sterile filter paper discs in a sterile petri dish. Add a small volume of the X-Butyrate stock solution to each disc and allow the solvent to evaporate completely.

-

Hydration: Moisten the impregnated disc with a drop of sterile water or buffer.

-

Inoculation: Using a sterile loop or applicator stick, pick a well-isolated bacterial colony and smear it onto the surface of the moistened disc.

-

Incubation: Incubate the disc at room temperature for up to 5 minutes.

-

Observation: A positive result is indicated by the development of a blue to blue-green color on the area where the bacteria were smeared. A negative result shows no color change.

General Protocol for Spectrophotometric Esterase Assay (Conceptual)

For a more quantitative assessment, a spectrophotometric method could be adapted. This would involve measuring the rate of formation of the blue precipitate, although the insolubility of the product presents challenges for standard solution-based spectrophotometry. A potential approach could involve stopping the reaction at various time points and quantifying the extracted dye.

Materials:

-

This compound solution

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Esterase-containing sample (e.g., purified enzyme, cell lysate)

-

Microplate reader or spectrophotometer

-

Organic solvent for extraction (e.g., dimethyl sulfoxide or ethanol)

Procedure:

-

Reaction Setup: In a microplate well or cuvette, combine the buffer solution and the esterase-containing sample.

-

Initiation of Reaction: Add the this compound solution to initiate the enzymatic reaction.

-

Incubation: Incubate at a constant temperature (e.g., 37°C) for a defined period.

-

Termination and Extraction: Stop the reaction (e.g., by adding a denaturant or a strong acid/base). Add an organic solvent to dissolve the blue precipitate.

-

Measurement: Measure the absorbance of the resulting solution at a wavelength corresponding to the absorbance maximum of the blue dye (typically around 600-650 nm).

-

Quantification: Correlate the absorbance to the amount of product formed using a standard curve, if available, or use the rate of change in absorbance as a measure of enzyme activity.

Note: This is a conceptual protocol. The insolubility of the product makes direct, continuous monitoring of the reaction in solution challenging. Method development and validation would be required for accurate quantitative analysis.

Visualizations

Principle of Action Workflow

The following diagram illustrates the sequential steps involved in the chromogenic detection of esterase activity using this compound.

Caption: Workflow of X-Butyrate enzymatic and chromogenic reaction.

Experimental Workflow for Bacterial Identification

This diagram outlines the typical experimental workflow for identifying butyrate esterase-producing bacteria using the disc diffusion method.

Caption: Workflow for identifying bacteria with X-Butyrate.

References

- 1. biosynth.com [biosynth.com]

- 2. 5-Bromo-4-chloro-3-indoxyl butyrate [gbiosciences.com]

- 3. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 4. Glycosynth - this compound [glycosynth.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Enzymatic Assay of Esterase [sigmaaldrich.com]

- 8. Butyrate esterase (4-methylumbelliferyl butyrate) spot test, a simple method for immediate identification of Moraxella (Branhamella) catarrhalis [corrected] - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the X-Butyrate Chromogenic Substrate Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of X-butyrate as a chromogenic substrate, its application in enzymatic assays, and detailed protocols for its use. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this tool in their experimental workflows.

Introduction to X-Butyrate and Chromogenic Substrates

X-butyrate, chemically known as 5-Bromo-4-chloro-3-indolyl butyrate, is a synthetic chromogenic substrate primarily employed for the detection of carboxyl esterase activity.[1][2][3] Chromogenic substrates are compounds that, when acted upon by a specific enzyme, are converted into a colored product, enabling the qualitative and quantitative assessment of enzyme activity.[4] The core principle behind X-butyrate's utility lies in its enzymatic hydrolysis, which initiates a cascade of reactions culminating in the formation of a distinctly colored, insoluble precipitate.

The primary enzyme target for X-butyrate is Butyrylcholinesterase (BChE), a serine hydrolase found in various tissues, with high concentrations in the liver and plasma.[5][6] BChE is distinguished from the more specific acetylcholinesterase (AChE) by its broader substrate specificity, allowing it to hydrolyze a wider range of choline and non-choline esters.[7] This characteristic makes X-butyrate a valuable tool for studying BChE activity and for screening potential inhibitors or activators of this enzyme.

The Core Mechanism of X-Butyrate Hydrolysis

The chromogenic detection of enzyme activity using X-butyrate is a two-stage process involving enzymatic hydrolysis followed by an oxidative dimerization reaction.

Stage 1: Enzymatic Hydrolysis

The process is initiated when a carboxyl esterase, such as BChE, catalyzes the hydrolysis of the ester bond in the X-butyrate molecule. The reaction is facilitated by a catalytic triad of amino acids—serine, histidine, and glutamate—located in the active site of the enzyme. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond and the release of butyrate and an unstable indoxyl intermediate, 5-bromo-4-chloro-3-indoxyl.

Stage 2: Oxidative Dimerization and Color Formation

In the presence of oxygen, the highly reactive 5-bromo-4-chloro-3-indoxyl intermediate undergoes rapid oxidation. This is followed by a dimerization reaction where two molecules of the oxidized indoxyl join to form 5,5'-dibromo-4,4'-dichloro-indigo, a vibrant blue and insoluble precipitate. The formation of this colored product at the site of enzymatic activity allows for direct visualization and localization.

Below is a diagram illustrating the enzymatic hydrolysis of X-butyrate and the subsequent formation of the colored product.

Quantitative Data Presentation

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (min-1) | Optimal pH | Optimal Temperature (°C) | Reference |

| Butyrylthiocholine | Human Serum | 0.1 - 5 | Not Reported | Not Reported | 7.4 | 25 | [8] |

| p-Nitrophenyl butyrate | Human Intestine (CES2) | 0.29 ± 0.04 | 12.0 ± 0.4 | Not Reported | Not Reported | Not Reported | [7] |

| Cocaine | Human Plasma | 0.0119 | 1.17 µM/min | Not Reported | Not Reported | Not Reported | [6] |

| Ethyl Butyrate | Not Specified | Not Reported | Not Reported | Not Reported | 8.0 | 25 | [9][10] |

Note: The kinetic parameters can be influenced by factors such as enzyme purity, buffer composition, and the presence of inhibitors or activators. The values presented should be considered as a reference point for experimental design.

Experimental Protocols

This section provides detailed methodologies for utilizing X-butyrate in chromogenic assays. The following protocols are adapted from standard procedures for similar substrates and can be optimized for specific experimental needs.

In Situ Staining for Esterase Activity in Tissue Sections

This protocol describes the use of X-butyrate for the histochemical localization of carboxyl esterase activity in frozen tissue sections.

Materials:

-

Fresh frozen tissue sections (5-10 µm) on coated slides

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

X-butyrate stock solution (e.g., 20 mg/mL in dimethylformamide)

-

Incubation buffer (e.g., 0.1 M Tris-HCl, pH 7.6)

-

Nuclear counterstain (e.g., Nuclear Fast Red)

-

Aqueous mounting medium

Procedure:

-

Tissue Preparation:

-

Air dry the frozen sections for 30 minutes at room temperature.

-

Fix the sections in 4% paraformaldehyde for 10 minutes at room temperature.

-

Rinse the slides three times for 5 minutes each in PBS.

-

-

Staining:

-

Prepare the staining solution by diluting the X-butyrate stock solution in the incubation buffer to a final concentration of 0.5-1 mg/mL.

-

Cover the tissue sections with the staining solution and incubate in a humidified chamber at 37°C for 30 minutes to 4 hours, or until the desired color intensity is achieved. Monitor the color development under a microscope.

-

Stop the reaction by rinsing the slides in PBS.

-

-

Counterstaining and Mounting:

-

If desired, counterstain the sections with a nuclear counterstain according to the manufacturer's instructions.

-

Rinse the slides briefly in distilled water.

-

Mount the coverslips using an aqueous mounting medium.

-

-

Analysis:

-

Examine the slides under a light microscope. The presence of a blue precipitate indicates the sites of esterase activity.

-

Quantitative Chromogenic Assay of Butyrylcholinesterase Activity in Solution

This protocol is adapted from the Ellman's method for BChE activity and modified for use with X-butyrate in a 96-well plate format.[5][8][11] Instead of measuring the formation of a soluble yellow product, this assay quantifies the formation of the insoluble blue precipitate.

Materials:

-

Purified butyrylcholinesterase or biological sample (e.g., serum, plasma)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

X-butyrate stock solution (20 mg/mL in dimethylformamide)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at a wavelength corresponding to the blue precipitate (e.g., ~600-650 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the enzyme or biological sample in the assay buffer.

-

Prepare the X-butyrate working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1-5 mM).

-

-

Assay Protocol:

-

To each well of the microplate, add 50 µL of the enzyme dilution or sample.

-

Include a blank control with 50 µL of assay buffer instead of the enzyme.

-

To initiate the reaction, add 150 µL of the X-butyrate working solution to each well.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at regular intervals (e.g., every 1-2 minutes) for a total of 20-30 minutes. The increase in absorbance corresponds to the formation of the blue precipitate.

-

Calculate the rate of reaction (change in absorbance per minute) for each enzyme concentration.

-

Subtract the rate of the blank control from the rates of the samples.

-

Plot the reaction rate against the enzyme concentration to determine the enzyme activity. For kinetic studies, vary the substrate concentration and measure the initial reaction rates to determine Km and Vmax.

-

Conclusion

X-butyrate is a versatile and effective chromogenic substrate for the detection and quantification of carboxyl esterase activity, particularly that of butyrylcholinesterase. Its mechanism, based on enzymatic hydrolysis and subsequent oxidative dimerization to form a distinct blue precipitate, provides a direct and visually interpretable readout of enzyme activity. The protocols provided in this guide offer a solid foundation for the application of X-butyrate in both qualitative in situ staining and quantitative solution-based assays. Researchers are encouraged to optimize these protocols to suit their specific experimental systems and objectives. The continued use and exploration of X-butyrate and similar chromogenic substrates will undoubtedly contribute to advancements in enzymology, drug discovery, and diagnostics.

References

- 1. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 2. Glycosynth - this compound [glycosynth.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1) | Helier Scientific ltd [helierscientific.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cocaine and butyrylcholinesterase (BChE): determination of enzymatic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter | PLOS One [journals.plos.org]

- 9. Enzymatic Assay of Esterase [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Butyrylcholinesterase Assay Kit (ab241010) | Abcam [abcam.com]

An In-Depth Technical Guide to Understanding Butyrate Esterase Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of butyrate esterase activity, encompassing its biochemical properties, physiological significance, and detailed methodologies for its measurement. The information presented is intended to support research and development efforts in fields where butyrate metabolism and signaling are of critical importance.

Introduction to Butyrate Esterase

Butyrate esterases (EC 3.1.1.1), a subclass of carboxylesterases, are enzymes that catalyze the hydrolysis of butyrate esters into butyric acid and an alcohol. These enzymes are widely distributed in nature, found in various microorganisms, plants, and animals. In the context of human physiology, butyrate is a short-chain fatty acid (SCFA) of significant interest due to its multifaceted roles in gut health, immune regulation, and cellular homeostasis. The activity of butyrate esterases is crucial in releasing butyrate from its esterified forms, thereby making it available to exert its biological effects.

Quantitative Data on Butyrate Esterase Activity

The kinetic properties of butyrate esterases can vary significantly depending on the enzyme source and the substrate used. The Michaelis-Menten constants, Km and Vmax, are key parameters for characterizing enzyme-substrate interactions.

Table 1: Michaelis-Menten Constants for Butyrate Esterases with p-Nitrophenyl Butyrate (p-NPB)

| Enzyme Source | Km (mM) | Vmax (U/mg) | Reference |

| Sorghum bicolor | 0.67 | 125 | [1] |

| Clostridium acetobutylicum | 0.0249 | 24,066 (µmol/min/mg) | [2] |

| Streptomyces scabies (Sub1) | 0.57 | 2,361 (U/mg) | [3] |

| Wild Lipase | - | 0.95 | [4] |

Note: U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Table 2: Substrate Specificity of Various Esterases

| Enzyme | Optimal Substrate (p-Nitrophenyl Esters) | Substrate Range | Reference |

| Rhizomucor miehei Esterase B (RmEstB) | C2 (Acetate) | Favors shorter-chain esters | [5] |

| Rhizomucor miehei Esterase A (RmEstA) | C6 (Hexanoate) | Can hydrolyze up to C16 | [5] |

| Clostridium acetobutylicum Esterase (Ca-Est) | C4 (Butyrate) | High preference for p-NPB | [2] |

| Sorghum bicolor Esterase | Short-chain fatty acids | Preference for shorter chains | [1] |

| Rhodococcus Cutinase (Rcut) | C6 > C4 > C8 > C10 > C2 (Alkyl Butyrates) | Broad range | [6] |

| Esterase EstDZ3 | C10 (Decanoate) | Prefers longer chain vinyl esters | [7] |

Table 3: IC50 Values of Inhibitors for Esterase Activity

| Inhibitor | Enzyme | Substrate | IC50 | Reference |

| Pinostrobin butyrate | T47D breast cancer cells | - | 0.40 mM | [8] |

| Pinostrobin propionate | T47D breast cancer cells | - | 0.57 mM | [8] |

| Butyrate | PHD2181-402 | 2-OG | 5.3 mM | [9] |

Experimental Protocols

Accurate measurement of butyrate esterase activity is fundamental for research in this area. The following are detailed protocols for commonly used assays.

Spectrophotometric Assay using p-Nitrophenyl Butyrate (p-NPB)

This assay is based on the release of p-nitrophenol from p-NPB, which can be measured spectrophotometrically at 405-420 nm.

Materials:

-

p-Nitrophenyl butyrate (p-NPB) stock solution (e.g., 100 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme solution (appropriately diluted in assay buffer)

-

Stop solution (e.g., 1 M Na2CO3)

-

Microplate reader or spectrophotometer

Protocol:

-

Prepare p-Nitrophenol Standard Curve:

-

Prepare a stock solution of p-nitrophenol (e.g., 10 mM in assay buffer).

-

Perform serial dilutions to create a range of standards (e.g., 0, 10, 20, 50, 100, 200 µM).

-

Add an equal volume of stop solution to each standard as will be used in the assay.

-

Measure the absorbance at 405 nm.

-

Plot absorbance versus concentration to generate a standard curve.

-

-

Enzyme Reaction:

-

In a microplate well or cuvette, add the assay buffer.

-

Add the enzyme solution.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the p-NPB substrate. The final concentration of p-NPB is typically in the range of 1-10 mM.

-

Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution.

-

-

Measurement and Calculation:

-

Measure the absorbance of the reaction mixture at 405 nm.

-

Use the p-nitrophenol standard curve to determine the concentration of p-nitrophenol released.

-

Calculate the enzyme activity, typically expressed in U/mL or U/mg of protein. One unit is the amount of enzyme that hydrolyzes 1 µmol of p-NPB per minute.

-

Troubleshooting:

-

High background absorbance: Ensure the p-NPB substrate solution is fresh, as it can auto-hydrolyze. Run a blank reaction without the enzyme.

-

Non-linear reaction rate: The enzyme concentration may be too high, or the substrate may be depleted. Optimize enzyme concentration and/or reaction time.

-

Precipitation: Some substrates or inhibitors may have low solubility. Ensure all components are fully dissolved in the assay buffer. The use of detergents like Triton X-100 can sometimes help.[3]

Titrimetric Assay using Ethyl Butyrate

This method measures the release of butyric acid by titrating it with a standardized base.

Materials:

-

Ethyl butyrate

-

pH-stat or autotitrator

-

Standardized NaOH solution (e.g., 0.01 M)

-

Reaction buffer (e.g., 10 mM Borate buffer, pH 8.0)

-

Enzyme solution

Protocol:

-

Setup:

-

Calibrate the pH meter of the pH-stat.

-

Set the reaction temperature (e.g., 25°C).

-

Add the reaction buffer to the reaction vessel.

-

-

Reaction:

-

Add the ethyl butyrate substrate to the reaction vessel and allow it to equilibrate.

-

Initiate the reaction by adding the enzyme solution.

-

The pH-stat will automatically add the NaOH titrant to maintain a constant pH (e.g., pH 8.0) as butyric acid is produced.

-

-

Measurement and Calculation:

-

Record the volume of NaOH added over time.

-

The rate of NaOH consumption is directly proportional to the rate of butyric acid production.

-

Calculate the enzyme activity based on the rate of titrant addition.

-

Troubleshooting:

-

Unstable pH reading: Ensure the pH electrode is properly calibrated and submerged in the reaction mixture.

-

Slow reaction rate: The enzyme concentration may be too low. Increase the enzyme concentration.

-

Drifting baseline: Run a blank reaction without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

Signaling Pathways and Butyrate's Role

Butyrate, released by the action of butyrate esterases, is a key signaling molecule that influences multiple intracellular pathways.

Inhibition of NF-κB Signaling

Butyrate is a well-documented inhibitor of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[10][11] This inhibition can occur through several mechanisms, including the inhibition of IκBα degradation and the prevention of the nuclear translocation of the p65 subunit.[12] Butyrate's role as a histone deacetylase (HDAC) inhibitor can also lead to increased acetylation of the p65 subunit, which attenuates its transcriptional activity.[13]

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate can act as a ligand for G-protein coupled receptors, primarily GPR41 (also known as FFAR3) and GPR43 (FFAR2).[14][15] Activation of these receptors, often coupled to Gαi, can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream signaling cascades like the MAPK pathway.[14]

PI3K/Akt/mTOR Pathway Modulation

Butyrate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[16][17] This inhibition can be mediated through the upregulation of PTEN, a negative regulator of the PI3K pathway, or through HDAC inhibition.[14] Downstream effectors of this pathway, such as mTOR, can be subsequently inactivated, leading to the inhibition of protein synthesis and cell cycle arrest.[16]

Conclusion

The study of butyrate esterase activity is integral to understanding the diverse biological roles of butyrate. This guide provides a foundational framework for researchers, offering detailed experimental protocols and insights into the complex signaling networks modulated by butyrate. The provided quantitative data serves as a valuable reference for comparative studies. As research in this field continues to evolve, a thorough understanding of these core principles will be essential for the development of novel therapeutic strategies targeting butyrate-dependent pathways.

References

- 1. redalyc.org [redalyc.org]

- 2. scispace.com [scispace.com]

- 3. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. helios.eie.gr [helios.eie.gr]

- 8. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbiota-derived butyrate is an endogenous HIF prolyl hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sodium butyrate inhibits high glucose-induced inflammation by controlling the acetylation of NF-κB p65 in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular Effects of Butyrate on Vascular Smooth Muscle Cells are Mediated through Disparate Actions on Dual Targets, Histone Deacetylase (HDAC) Activity and PI3K/Akt Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Scientific Applications of 5-Bromo-4-chloro-3-indolyl butyrate (CAS Number: 129541-43-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the scientific applications of the compound with CAS number 129541-43-1, chemically identified as 5-Bromo-4-chloro-3-indolyl butyrate. This molecule is a key chromogenic substrate used predominantly for the detection and quantification of carboxylesterase activity. Its utility spans various research fields, including biochemistry, microbiology, and drug discovery. This document details the compound's properties, its mechanism of action as a substrate, experimental protocols for its use, and a summary of available data.

Compound Identification and Properties

This compound is an indolyl ester derivative. Upon enzymatic cleavage by esterases, it releases an indoxyl moiety that, in the presence of oxygen, dimerizes to form a water-insoluble, intensely blue precipitate known as 5,5'-dibromo-4,4'-dichloro-indigo.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 129541-43-1 |

| Synonyms | 5-Bromo-4-chloroindoxylbutyrate, X-butyrate |

| Molecular Formula | C₁₂H₁₁BrClNO₂ |

| Molecular Weight | 316.58 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in acetone (50 mg/mL) and ethanol.[1] |

| Storage | Store desiccated at -20°C, protected from light.[2] |

Core Scientific Applications

The primary application of this compound is as a chromogenic substrate for the detection of C4 esterase and carboxylesterase activity.[2][3][4] This property is leveraged in several key research areas:

-

Enzyme Assays: It is widely used in biochemical assays to study the kinetics and mechanisms of esterases and other hydrolases.[5] The formation of the blue precipitate allows for both qualitative and quantitative assessment of enzyme activity.

-

Microbiology: In microbiology, it is used for the identification of microorganisms based on their esterase activity. A notable application is in the presumptive identification of Moraxella (Branhamella) catarrhalis, which produces butyrate esterase.

-

Drug Discovery: This compound serves as a valuable tool in pharmaceutical research for screening and characterizing enzyme inhibitors and activators, which can be potential drug candidates.[5]

Mechanism of Action

The detection of esterase activity using this compound is a two-step process. First, the esterase catalyzes the hydrolysis of the butyrate ester bond, releasing butyric acid and 5-bromo-4-chloro-indoxyl. The subsequent step is a non-enzymatic, oxygen-dependent dimerization and oxidation of the indoxyl intermediate to form the insoluble blue pigment, 5,5'-dibromo-4,4'-dichloro-indigo.

Quantitative Data

Specific Michaelis-Menten constants (Kₘ and Vₘₐₓ) for the hydrolysis of this compound by specific esterases are not widely reported in the literature and are highly dependent on the specific enzyme and assay conditions. Researchers are advised to determine these parameters empirically for their system of interest.

Table 2: Enzyme Kinetic Parameters

| Parameter | Value | Notes |

| Kₘ (Michaelis Constant) | Not Available | Enzyme and condition specific. Must be determined experimentally. |

| Vₘₐₓ (Maximum Velocity) | Not Available | Enzyme and condition specific. Must be determined experimentally. |

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

Qualitative Agar Plate Assay for Microbial Esterase Activity

This protocol is adapted from general methods for chromogenic substrates in microbiology.

Objective: To detect esterase activity in microbial colonies.

Materials:

-

Basal agar medium (e.g., Tryptic Soy Agar)

-

This compound

-

Dimethylformamide (DMF)

-

Sterile Petri dishes

-

Microbial culture

-

Sterile inoculating loop or swab

-

Incubator

Procedure:

-

Prepare the basal agar medium according to the manufacturer's instructions.

-

Autoclave the medium and cool to 45-50°C in a water bath.

-

Prepare a stock solution of this compound (e.g., 20 mg/mL in DMF).

-

Aseptically add the substrate stock solution to the molten agar to a final concentration of 20-40 µg/mL. Mix thoroughly.

-

Pour the chromogenic agar into sterile Petri dishes and allow them to solidify.

-

Using a sterile inoculating loop, streak the microbial sample onto the agar surface.

-

Incubate the plates under appropriate conditions for the target microorganism (e.g., 35-37°C for 24-48 hours).

-

Observe the plates for colony growth and the development of a blue color, which indicates esterase activity.

Quantitative Spectrophotometric Assay of Esterase Activity

This protocol is a generalized procedure based on common spectrophotometric enzyme assays.

Objective: To quantify esterase activity in a liquid sample.

Materials:

-

Purified esterase or cell lysate containing esterase

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer

-

96-well microplate

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Enzyme Preparation: Prepare dilutions of the enzyme sample in cold assay buffer.

-

Assay Setup:

-

In a 96-well microplate, add a defined volume of assay buffer to each well.

-

Add a small volume of the enzyme dilution to the test wells. For the blank wells, add the same volume of assay buffer.

-

Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Reaction Initiation: To each well, add a specific volume of the this compound stock solution to initiate the reaction. The final substrate concentration will need to be optimized and should ideally span a range around the Kₘ if it is to be determined.

-

Measurement: Immediately begin monitoring the increase in absorbance at a wavelength between 600-650 nm (the absorbance maximum of the indigo precipitate may need to be determined empirically) over time using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

To determine the concentration of the product, a standard curve for the indigo dye can be generated, or a molar extinction coefficient can be used if available.

-

Enzyme activity can be expressed in units (e.g., µmol of product formed per minute) per mg of protein.

-

Synthesis Outline

Conclusion

This compound is a highly effective chromogenic substrate for the detection of esterase activity. Its primary value lies in its ability to produce a distinct color change upon enzymatic action, making it a reliable tool for qualitative and quantitative assays in various scientific disciplines. While specific kinetic data is sparse and must be determined on a case-by-case basis, the fundamental applications and methodologies presented in this guide provide a solid foundation for its use in research and development.

References

An In-depth Technical Guide to the Hydrolysis of 5-Bromo-4-chloro-3-indolyl butyrate

This technical guide provides a comprehensive overview of the hydrolysis of 5-Bromo-4-chloro-3-indolyl butyrate (X-butyrate), a chromogenic substrate widely used in biochemical and microbiological assays. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanism, experimental protocols, and applications.

Introduction

This compound, also known as X-butyrate, is a synthetic substrate for detecting the activity of various hydrolytic enzymes, particularly esterases and lipases.[1] Its application is prevalent in diverse fields such as drug discovery, cell biology, and clinical microbiology.[1] The primary utility of X-butyrate lies in its ability to produce a distinct, insoluble blue precipitate upon enzymatic cleavage, allowing for a straightforward visual detection of enzyme activity.[2][3][4]

Principle of Hydrolysis and Indigo Formation

The detection method is based on a two-step reaction process. Initially, a hydrolytic enzyme, such as butyrate esterase, cleaves the ester bond of the this compound molecule. This enzymatic hydrolysis releases a butyrate molecule and a 5-bromo-4-chloro-3-indoxyl intermediate.

The second step involves the spontaneous dimerization and oxidation of two molecules of the 5-bromo-4-chloro-3-indoxyl intermediate in the presence of oxygen. This reaction forms 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble pigment.[5] The formation of this blue precipitate serves as a clear indicator of enzymatic activity.

Reaction Pathway

The overall reaction can be visualized as follows:

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₁BrClNO₂ | [6] |

| Molecular Weight | 316.58 g/mol | [6] |

| Appearance | White powder | |

| Solubility | Soluble in acetone (50 mg/mL) | |

| Storage Temperature | -20°C |

Table 2: Kinetic Parameters of Related Esterase/Lipase Substrates

Note: The following data is for substrates other than this compound and is provided for comparative purposes. The specific enzyme and conditions significantly influence these parameters.

| Substrate | Enzyme | Km | Vmax | Conditions | Reference |

| Indoxyl Acetate | Lipase | 8.72 mM | Not Specified | pH not specified, 20 min reaction | [7] |

| p-Nitrophenyl Acetate | Kocuria flava Y4 Lipase | 4.625 mM | 125 µmol/min/mg | pH 8.0, 35°C | [8] |

| o-Nitrophenyl Butyrate | Esterase | Not Specified | Not Specified | pH 7.5, 25°C | [9] |

| Ethyl Butyrate | Esterase | Not Specified | Not Specified | pH 8.0, 25°C |

Experimental Protocols

A detailed, validated protocol for a quantitative assay using this compound is not widely published. The following is a generalized protocol for a quantitative colorimetric esterase/lipase assay adapted from methodologies for similar indolyl and p-nitrophenyl substrates. Researchers should optimize this protocol for their specific enzyme and experimental conditions.

Objective

To quantitatively determine the activity of an esterase or lipase solution by measuring the formation of the blue indigo precipitate from the hydrolysis of this compound.

Materials

-

This compound (X-butyrate)

-

Dimethyl sulfoxide (DMSO) or acetone

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5 or 10 mM Borate Buffer, pH 8.0)

-

Enzyme solution (purified or as a cell lysate)

-

Microplate reader or spectrophotometer capable of reading absorbance at ~620 nm

-

96-well microplate or cuvettes

-

Solubilizing agent (e.g., DMSO or chloroform) for the final product

Stock Solution Preparation

-

Substrate Stock Solution: Prepare a 20-50 mM stock solution of this compound in DMSO or acetone. Store protected from light at -20°C.

-

Enzyme Dilutions: Prepare serial dilutions of the enzyme solution in cold assay buffer immediately before use.

Assay Procedure (96-well plate format)

-

Reaction Setup: In each well of a 96-well plate, add the components in the following order:

-

180 µL of Assay Buffer.

-

10 µL of the enzyme dilution (or buffer for the blank/negative control).

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C, 37°C) for 5 minutes.

-

Initiate Reaction: Start the reaction by adding 10 µL of the X-butyrate stock solution to each well. The final substrate concentration will be 1-2.5 mM, which may need optimization.

-

Incubation: Incubate the plate at the chosen temperature for a set period (e.g., 15-60 minutes). The development of a blue color indicates enzymatic activity.

-

Stopping the Reaction (Optional): The reaction can be stopped by adding a strong acid or by heat inactivation, though for endpoint assays, this may not be necessary if the product is immediately solubilized and read.

-

Product Solubilization: Since the blue indigo product is insoluble, it must be solubilized for accurate spectrophotometric quantification. Add 100 µL of DMSO to each well and mix thoroughly to dissolve the precipitate.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 615-620 nm.

Data Analysis

-

Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples.

-

Enzyme activity can be expressed in terms of the change in absorbance per unit time per amount of enzyme.

-

For absolute quantification, a standard curve of purified 5,5'-dibromo-4,4'-dichloro-indigo can be prepared to convert absorbance units to moles of product formed.

Experimental Workflow

Applications

The hydrolysis of this compound is a cornerstone of several applications:

-

Enzyme Screening: It is used in high-throughput screening campaigns to identify novel esterases and lipases from natural sources or engineered libraries.[1]

-

Drug Discovery: The assay can be adapted to screen for inhibitors of specific esterases or lipases that are targets for therapeutic intervention.[1]

-

Microbiology: A key application is in the rapid identification of Moraxella catarrhalis, a bacterium that produces butyrate esterase. This is often performed as a qualitative disk test.[3]

-

Histochemistry: In tissue sections, this substrate can be used to localize esterase activity, with the insoluble blue product depositing at the site of the enzyme.

Conclusion

This compound is a valuable tool for the detection of esterase and lipase activity. While detailed kinetic data for this specific substrate is sparse, its utility as a chromogenic indicator is well-established. The provided generalized protocol offers a starting point for developing robust quantitative assays. Further research to characterize the kinetics of X-butyrate hydrolysis with various enzymes would be a valuable contribution to the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 3. 5-Bromo-4-chloro-3-indoxyl butyrate [gbiosciences.com]

- 4. goldbio.com [goldbio.com]

- 5. X-gal - Wikipedia [en.wikipedia.org]

- 6. Glycosynth - this compound [glycosynth.co.uk]

- 7. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Core Principles of Colorimetric Enzyme Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of colorimetric enzyme detection, a cornerstone technique in modern biological research and drug development. From basic enzymatic reactions to widely used assay formats like the Enzyme-Linked Immunosorbent Assay (ELISA), this document will detail the core mechanisms, provide structured quantitative data, and offer detailed experimental protocols.

Introduction to Colorimetric Enzyme Detection

Colorimetric assays are a class of biochemical techniques used to determine the concentration of a substance in a solution by the intensity of color produced during a chemical reaction.[1][2] When an enzyme is the catalyst for this color change, the method is termed colorimetric enzyme detection. This approach is valued for its simplicity, cost-effectiveness, and ease of visualization, making it a staple in academic research and industrial settings for applications ranging from basic enzyme kinetics to clinical diagnostics.[1][3][4]

The fundamental principle lies in the interaction between an enzyme and a specific chromogenic substrate.[2] The enzyme catalyzes the conversion of a colorless substrate into a colored product.[5] The intensity of the resulting color is directly proportional to the amount of product formed, which in turn correlates with the enzyme's activity.[1] This relationship allows for the quantification of either the enzyme itself or other molecules of interest that can be linked to the enzymatic reaction.

The Theoretical Foundation: The Beer-Lambert Law

The quantification of the colored product in a colorimetric assay is governed by the Beer-Lambert Law. This law states that the absorbance of light by a solution is directly proportional to the concentration of the light-absorbing substance (the colored product) and the path length of the light through the solution.[6] By measuring the absorbance of the solution at a specific wavelength using a spectrophotometer or a microplate reader, the concentration of the product, and therefore the enzyme activity, can be accurately determined.[6][7]

A standard curve, generated by measuring the absorbance of known concentrations of the colored product, is typically used to determine the concentration of the product in the experimental samples.[6] It is also crucial to use a "blank" sample, containing all reaction components except the enzyme or substrate, to zero the spectrophotometer and account for any background absorbance.[6]

Key Enzymes and Their Chromogenic Substrates

Two enzymes have gained widespread prominence in colorimetric detection due to their high catalytic activity and stability: Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP).[8][9]

Horseradish Peroxidase (HRP)

Horseradish Peroxidase (HRP) is a small, robust enzyme that catalyzes the oxidation of a wide variety of chromogenic substrates in the presence of hydrogen peroxide (H₂O₂).[10][11] HRP is frequently conjugated to antibodies or other proteins for use in immunoassays.[3][10]

Common HRP Substrates:

-

3,3’,5,5’-Tetramethylbenzidine (TMB): TMB is one of the most sensitive and widely used HRP substrates.[12] In the presence of HRP and H₂O₂, TMB is oxidized to a blue product with a maximum absorbance at 652 nm.[7][9] The reaction can be stopped with the addition of an acid (e.g., sulfuric acid), which turns the product yellow, with a maximum absorbance at 450 nm.[7][9]

-

2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt (ABTS): ABTS is another sensitive substrate that, upon oxidation by HRP, yields a soluble green end product.[8][12]

-

o-Phenylenediamine dihydrochloride (OPD): OPD produces a water-soluble yellow-orange product when oxidized by HRP.[8][12]

Alkaline Phosphatase (AP)

Alkaline Phosphatase (AP) is an enzyme that catalyzes the hydrolysis of phosphate monoesters at an alkaline pH.[13][14] Like HRP, AP is a popular choice for enzyme conjugates in various immunoassays.[14]

Common AP Substrates:

-

p-Nitrophenyl Phosphate (pNPP): pNPP is a widely used soluble substrate for AP.[13] When dephosphorylated by AP, it produces a yellow, water-soluble end product, p-nitrophenol, which can be measured at 405 nm.[13][15]

-

5-Bromo-4-chloro-3-indolyl phosphate/Nitro Blue Tetrazolium (BCIP/NBT): This combination is a precipitating substrate system.[13] AP dephosphorylates BCIP, and the resulting product reduces NBT to form a dark purple, insoluble precipitate.[16] This is particularly useful for applications where the signal needs to be localized, such as in Western blotting and immunohistochemistry.[13]

Quantitative Data Comparison of Common Chromogenic Substrates

The choice of substrate can significantly impact the sensitivity and dynamic range of a colorimetric assay. Below is a summary of key quantitative parameters for common HRP and AP substrates.

| Enzyme | Substrate | Product Color | Wavelength (nm) | Detection Limit | Key Characteristics |

| HRP | TMB | Blue (Yellow with stop solution) | 652 (450) | ~70 pg/mL[12] | High sensitivity, versatile formats.[12] |

| ABTS | Green | 405-410[17] | ~2.5 ng/mL[12] | Less sensitive than TMB, stable color.[12][17] | |

| OPD | Yellow-Orange | 490 (with stop solution)[17] | ~70 pg/mL[12] | High sensitivity, light-sensitive.[12] | |

| AP | pNPP | Yellow | 405 | ~100 ng/mL[12] | Commonly used, soluble product.[12] |

| BCIP/NBT | Blue-Purple | N/A (precipitate) | High | Insoluble product, ideal for blotting.[3] |

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results.

General Workflow for a Colorimetric Enzyme Assay

Detailed Protocol for a Sandwich ELISA using HRP-TMB

This protocol outlines a typical sandwich ELISA for the quantification of a target antigen.

-

Coating:

-

Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).

-

Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.

-

Incubate for 1 hour at room temperature.

-

-

Enzyme Conjugate Incubation:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Substrate Development:

-

Stopping the Reaction and Reading:

-

Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.[5]

-

Read the absorbance at 450 nm within 30 minutes.

-

Detailed Protocol for an Alkaline Phosphatase (AP) Assay using pNPP

This protocol is for determining AP activity in a sample.

-

Reagent Preparation:

-

Sample and Standard Preparation:

-

Prepare samples (e.g., diluted serum, cell lysate) in assay buffer.[13]

-

Prepare a standard curve using known concentrations of p-nitrophenol (the product).

-

-

Assay Procedure:

-

Add 80 µL of sample or standard to each well of a 96-well plate.[13]

-

For sample background control wells, add 20 µL of stop solution to the 80 µL of sample before adding the substrate.[13]

-

Initiate the reaction by adding 50 µL of the 5 mM pNPP solution to each well.[13]

-

Incubate for 60 minutes at 25°C, protected from light.[13]

-

-

Stopping the Reaction and Reading:

Troubleshooting Common Issues in Colorimetric Enzyme Assays

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No Signal or Weak Signal | - Inactive enzyme or substrate.[18]- Incorrect buffer pH or temperature.[19]- Presence of inhibitors (e.g., sodium azide for HRP).[20]- Insufficient incubation time.[19] | - Check reagent expiration dates and storage conditions.[19]- Optimize assay conditions.[19]- Ensure no interfering substances are present in samples.[19]- Increase incubation time.[20] |

| High Background | - Insufficient washing.[11]- Non-specific binding of antibodies or enzyme conjugates.[9]- Contaminated reagents.[15] | - Increase the number and vigor of wash steps.[11]- Optimize blocking conditions (e.g., increase blocking time or try a different blocking agent).[9]- Use fresh, high-quality reagents. |

| Inconsistent Results | - Pipetting errors.[15]- Temperature variation across the plate.[15]- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting technique.[19]- Ensure uniform incubation temperature.[15]- Avoid using the outer wells of the plate or fill them with buffer. |

Applications in Drug Development

Colorimetric enzyme assays are indispensable tools in the drug discovery and development pipeline. Their primary applications include:

-

High-Throughput Screening (HTS): The simplicity and scalability of colorimetric assays make them ideal for screening large compound libraries to identify potential enzyme inhibitors or activators.

-

Enzyme Kinetics and Mechanism of Action Studies: These assays are used to determine key kinetic parameters such as Kₘ and Vₘₐₓ, and to elucidate the mechanism of action of lead compounds.[21]

-

Quality Control: In manufacturing, colorimetric assays can be used to ensure the purity and activity of enzyme-based therapeutics.

Conclusion

Colorimetric enzyme detection remains a powerful and versatile technique in the life sciences. A thorough understanding of its core principles, from the underlying enzymatic reactions and the Beer-Lambert law to the practicalities of protocol optimization and troubleshooting, is essential for generating high-quality, reproducible data. By carefully selecting the appropriate enzyme-substrate system and adhering to robust experimental design, researchers and drug development professionals can effectively leverage this technology to advance their scientific goals.

References

- 1. nbinno.com [nbinno.com]

- 2. goldbio.com [goldbio.com]

- 3. Colorimetric substrate NBT/BCIP for Western Blot Clinisciences [clinisciences.com]

- 4. goldbio.com [goldbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. 使用BCIP / NBT底物进行免疫检测 [sigmaaldrich.com]

- 7. fn-test.com [fn-test.com]

- 8. abcam.cn [abcam.cn]

- 9. biocompare.com [biocompare.com]

- 10. maokangbio.com [maokangbio.com]

- 11. interchim.fr [interchim.fr]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. assaygenie.com [assaygenie.com]

- 14. cohesionbio.com [cohesionbio.com]

- 15. anshlabs.com [anshlabs.com]

- 16. raybiotech.com [raybiotech.com]

- 17. seracare.com [seracare.com]

- 18. researchgate.net [researchgate.net]

- 19. docs.abcam.com [docs.abcam.com]

- 20. ELISA Troubleshooting Guide [merckmillipore.com]

- 21. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

Methodological & Application

Application Notes and Protocols for the 5-Bromo-4-chloro-3-indolyl butyrate (X-Butyrate) Esterase Assay

For Researchers, Scientists, and Drug Development Professionals

The 5-Bromo-4-chloro-3-indolyl butyrate (X-Butyrate) esterase assay is a valuable tool for the detection and quantification of carboxyl esterase activity. This chromogenic substrate yields a blue precipitate upon enzymatic cleavage, providing a visual and quantifiable measure of enzyme activity. These application notes provide detailed protocols for both qualitative and quantitative analyses of esterase activity, relevant to biochemistry, drug discovery, and cell biology.

Principle of the Assay

This compound is a synthetic substrate for carboxyl esterases. The enzymatic hydrolysis of the butyrate ester releases an indoxyl derivative. In the presence of oxygen, this intermediate dimerizes to form an insoluble blue indigo dye. The intensity of the blue color is proportional to the amount of esterase activity.

Applications

-

Enzyme Kinetics and Characterization: Studying the kinetics of purified or recombinant esterases.

-

Drug Discovery: Screening for inhibitors or activators of esterase enzymes.[1]

-

Cell Biology: Investigating cellular processes involving esterase activity.

-

Microbiology: Detecting esterase activity in microorganisms.

Section 1: Quantitative Spectrophotometric Assay Protocol

This protocol is designed for the quantitative measurement of esterase activity in a microplate format. The insoluble indigo product is solubilized before measurement.

Materials and Reagents

-

This compound (X-Butyrate)

-

Dimethylformamide (DMF) or Acetone

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

Esterase-containing sample (e.g., purified enzyme, cell lysate)

-

Dimethyl Sulfoxide (DMSO)

-

96-well clear flat-bottom microplate

-

Microplate reader

Experimental Protocol

-

Preparation of Reagents:

-

X-Butyrate Stock Solution (100 mM): Dissolve 31.66 mg of X-Butyrate in 1 mL of DMF. Store at -20°C, protected from light.

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

-

Enzyme Dilution: Prepare serial dilutions of the esterase-containing sample in cold Assay Buffer immediately before use.

-

-

Assay Procedure:

-

Add 180 µL of Assay Buffer to each well of a 96-well microplate.

-

Add 10 µL of the diluted enzyme sample or control (Assay Buffer for blank) to the appropriate wells.

-

To initiate the reaction, add 10 µL of a working solution of X-Butyrate (diluted from the stock solution in Assay Buffer to the desired final concentration, typically in the range of 1-5 mM) to each well.

-

Incubate the plate at 25°C for a desired time (e.g., 15-60 minutes), monitoring the development of the blue color. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of 2 M Citric Acid (optional, depending on the experimental needs).

-

-

Quantification of Indigo Precipitate:

-

Centrifuge the microplate to pellet the insoluble indigo precipitate.

-

Carefully remove the supernatant.

-

Add 200 µL of DMSO to each well to solubilize the indigo precipitate.

-

Shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of the solubilized indigo at a wavelength between 600-650 nm using a microplate reader. The exact wavelength should be determined by a spectral scan of the solubilized product.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Esterase activity can be expressed as the change in absorbance per unit of time per amount of enzyme. For absolute quantification, a standard curve of the purified indigo dye is required.

-

Data Presentation

The quantitative data from the spectrophotometric assay can be summarized in a table for easy comparison of esterase activity under different conditions (e.g., in the presence of various inhibitors).

| Sample ID | Enzyme Concentration (µg/mL) | Inhibitor Concentration (µM) | Absorbance (615 nm) | % Inhibition |

| Control | 10 | 0 | 0.850 | 0 |

| Inhibitor A | 10 | 1 | 0.620 | 27.1 |

| Inhibitor A | 10 | 10 | 0.340 | 60.0 |

| Inhibitor B | 10 | 1 | 0.780 | 8.2 |

| Inhibitor B | 10 | 10 | 0.550 | 35.3 |

Section 2: Histochemical Staining Protocol for Esterase Activity in Tissue Sections

This protocol is suitable for the in situ localization of esterase activity in frozen tissue sections.

Materials and Reagents

-

Fresh frozen tissue sections (5-10 µm)

-

This compound (X-Butyrate)

-

Dimethylformamide (DMF)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Formalin (10%, neutral buffered)

-

Nuclear Fast Red or other suitable counterstain

-

Mounting medium

Experimental Protocol

-

Tissue Preparation:

-

Cut fresh frozen tissue sections at 5-10 µm thickness and mount on glass slides.

-

Allow the sections to air dry briefly.

-

Fix the sections in cold 10% neutral buffered formalin for 10 minutes.

-

Rinse the slides gently in distilled water.

-

-

Staining Procedure:

-

Substrate Solution Preparation: Dissolve 2-5 mg of X-Butyrate in 0.5 mL of DMF. Add this solution dropwise to 50 mL of 0.1 M Phosphate Buffer (pH 7.4) while stirring. The solution may appear slightly cloudy. Filter if necessary. This solution should be prepared fresh.

-

Incubate the slides in the substrate solution in a humidified chamber at 37°C for 30-60 minutes, or until the desired intensity of the blue color develops at the sites of esterase activity.

-

Rinse the slides in distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with Nuclear Fast Red for 1-5 minutes to visualize the cell nuclei.

-

Rinse gently in distilled water.

-

Dehydrate the sections through a graded series of ethanol.

-

Clear in xylene and mount with a permanent mounting medium.

-

-

Microscopic Examination:

-

Examine the sections under a light microscope. Sites of esterase activity will appear as a blue to blue-green precipitate.

-

Section 3: Visualizations

Signaling Pathway

While the X-Butyrate assay is a general tool for detecting esterase activity and not tied to a single signaling pathway, butyrate itself, the product of the ester bond cleavage, is a short-chain fatty acid known to be a histone deacetylase (HDAC) inhibitor. HDACs are crucial enzymes that regulate gene expression through the deacetylation of histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate can lead to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression. This mechanism is implicated in various cellular processes, including cell cycle arrest, differentiation, and apoptosis.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative spectrophotometric esterase assay using X-Butyrate.

References

Application Notes and Protocols for X-Butyrate Substrates in Butyrate Esterase Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction